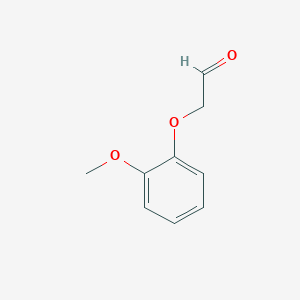

2-(2-Methoxyphenoxy)acetaldehyde

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXQVNUAEAGXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437435 | |

| Record name | 2-(2-methoxyphenoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18167-91-4 | |

| Record name | 2-(2-methoxyphenoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Methoxyphenoxy)acetaldehyde CAS number and properties

An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)acetaldehyde (CAS: 18167-91-4)

Introduction

This compound, also known as guaiacoxyacetaldehyde, is an aromatic aldehyde of significant interest in the field of organic synthesis.[1][2] As a bifunctional molecule, it incorporates a reactive aldehyde group and a guaiacol (2-methoxyphenol) ether moiety. This structure makes it a valuable and versatile building block, primarily serving as a key intermediate in the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). Its utility is most prominently noted in the preparation of precursors for drugs such as the beta-blocker Carvedilol and the alpha-blocker Tamsulosin, where the corresponding amine derivative is a critical component.[3][4]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis strategy, key chemical applications, and essential safety considerations for researchers and drug development professionals.

Section 1: Physicochemical Properties

The fundamental properties of this compound are summarized below. The compound is a solid at room temperature, a characteristic that distinguishes it from many lower molecular weight aldehydes.

| Property | Value | Source(s) |

| CAS Number | 18167-91-4 | [1][2][5] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][5] |

| Appearance | Off-White to Pale Beige Solid | |

| Melting Point | 64-66 °C | [5] |

| Boiling Point | Data not available | [5] |

| Solubility | Soluble in Chloroform | |

| Synonyms | (o-Methoxyphenoxy)acetaldehyde, Guaiacoxyacetaldehyde, O-(2-Oxoethyl)guaiacol | [1][5] |

Section 2: Synthesis and Purification

The most logical and widely applicable method for synthesizing this compound is a two-step process initiated by a Williamson ether synthesis, followed by the hydrolysis of an acetal protecting group. This strategy is favored for its high efficiency and the stability of the intermediate acetal, which prevents unwanted side reactions of the highly reactive aldehyde functionality.

Synthesis Workflow

The overall process involves the O-alkylation of guaiacol with a protected 2-haloacetaldehyde, such as 2-bromo-1,1-diethoxyethane. The resulting acetal intermediate is a stable, easily purified compound that can be cleanly deprotected under acidic conditions to yield the final aldehyde product.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: The following is a representative protocol based on established chemical principles. Researchers must adapt it based on laboratory conditions and perform appropriate safety assessments.

Step 1: Synthesis of this compound diethyl acetal

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guaiacol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-bromo-1,1-diethoxyethane (1.1 eq.) dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure acetal intermediate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified acetal intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Deprotection: Add a catalytic amount of 2 M hydrochloric acid (HCl) to the solution.

-

Reaction Execution: Stir the reaction at room temperature for 4-6 hours. Monitor the deprotection by TLC, observing the disappearance of the starting acetal and the appearance of the aldehyde product.

-

Workup: Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate.

-

Final Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford pure this compound.

Section 3: Chemical Reactivity and Applications

The primary utility of this compound lies in its capacity to undergo reductive amination to form 2-(2-methoxyphenoxy)ethylamine. This amine is a crucial intermediate for pharmaceuticals.[3][4]

Key Application: Synthesis of 2-(2-Methoxyphenoxy)ethylamine

Reductive amination is a robust method for converting aldehydes into amines.[6] In a one-pot reaction, the aldehyde reacts with an amine source (such as ammonia for a primary amine) to form an intermediate imine, which is then reduced in situ by a selective reducing agent.[7]

Caption: Reductive amination of the title compound to its corresponding primary amine.

Discussion of Reductive Amination Protocol

The choice of reducing agent is critical for the success of this transformation. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce the initial aldehyde to an alcohol, milder and more selective reagents are required.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[8] It is mild enough not to significantly reduce the aldehyde but is highly effective at reducing the intermediate iminium ion formed upon condensation with the amine. The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this purpose, it is most effective under slightly acidic conditions (pH 6-7) which promote imine formation.[8] However, due to its high toxicity and the potential to generate hydrogen cyanide gas, NaBH(OAc)₃ is often preferred.

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) is also a viable, "greener" method for reducing the imine intermediate.[10]

Section 4: Expected Spectroscopic Characteristics

While publicly available spectra for this specific compound are limited, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) | 1H | Coupled to the adjacent CH₂ group. |

| Methylene (-O-CH₂-) | 4.6 - 4.7 | Doublet (d) | 2H | Coupled to the aldehyde proton. |

| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet (m) | 4H | Complex pattern from the ABCD spin system of the ortho-substituted ring. |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Characteristic shift for an aryl methyl ether. |

¹³C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 199 - 202 | Deshielded due to the carbonyl group. |

| Aromatic (C-O) | 148 - 150 | Quaternary carbon attached to the ether oxygen. |

| Aromatic (C-OCH₃) | 147 - 149 | Quaternary carbon attached to the methoxy group. |

| Aromatic (CH) | 112 - 123 | Aromatic carbons with attached protons. |

| Methylene (-O-CH₂-) | 75 - 77 | Carbon of the methylene group. |

| Methoxy (-OCH₃) | 55 - 56 | Carbon of the methoxy group. |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H (Aldehyde) | 2820-2850 & 2720-2750 | Medium | Often appears as a characteristic doublet. |

| C=O (Aldehyde) | 1720 - 1740 | Strong | Strong, sharp absorption for the carbonyl stretch. |

| C=C (Aromatic) | 1500 - 1600 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-O-C (Aryl Ether) | 1230 - 1270 & 1020-1050 | Strong | Asymmetric and symmetric C-O-C stretching. |

Section 5: Safety and Handling

CRITICAL NOTE: A specific, publicly available Safety Data Sheet (SDS) with comprehensive GHS/OSHA classifications for this compound (CAS 18167-91-4) was not identified during the literature search. The safety information for related but distinct compounds like acetaldehyde should not be used as a substitute.

Core Directive: All users must obtain and thoroughly review the material-specific SDS provided by their chemical supplier before any handling, storage, or use of this compound.

General Precautions for Handling Aromatic Aldehydes:

As a general class, aromatic aldehydes should be handled with care, assuming they are potentially irritating and harmful.

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin Protection: Wear a lab coat. Ensure no skin is exposed.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- He, L., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

- 1. biosynth.com [biosynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 4. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 5. This compound | 18167-91-4 [amp.chemicalbook.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synthesis and Characterization of Guaiacoxyacetaldehyde

Introduction: The Significance of Guaiacoxyacetaldehyde in Medicinal Chemistry

Guaiacoxyacetaldehyde, known systematically as 2-(2-methoxyphenoxy)acetaldehyde, is a bifunctional organic molecule of significant interest to researchers in drug discovery and development.[1][2] Its structure marries an aromatic guaiacol moiety with a reactive aldehyde functional group, making it a versatile synthetic intermediate. The guaiacol unit, a methoxyphenol, is a common scaffold found in numerous natural products and pharmacologically active compounds. The aldehyde provides a chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations. This unique combination allows for the facile introduction of the guaiacoxy pharmacophore into more complex molecular architectures, enabling the exploration of new chemical space in the quest for novel therapeutics. Understanding its synthesis and rigorous characterization is paramount for ensuring the purity and reliability of downstream applications.

Strategic Synthesis of Guaiacoxyacetaldehyde

Direct oxidation of the parent guaiacol molecule is generally unsuitable for producing guaiacoxyacetaldehyde, as such reactions often lead to undesired polymerization or the formation of quinone-type byproducts.[3] A more controlled and rational approach involves a two-step sequence: the formation of an ether linkage to a protected acetaldehyde unit, followed by deprotection to reveal the target aldehyde. This strategy prevents self-condensation of the aldehyde and ensures a higher yield of the desired product.

Pillar of Causality: Why This Synthetic Route?

The chosen pathway leverages two robust and well-understood organic reactions: the Williamson ether synthesis and acid-catalyzed acetal hydrolysis.

-

Williamson Ether Synthesis : This classic SN2 reaction is ideal for forming the crucial aryl ether bond.[4][5][6] Guaiacol's phenolic proton is weakly acidic and can be readily removed by a suitable base to form a potent sodium guaiacolate nucleophile. This nucleophile then displaces a halide from an electrophile. To avoid handling the unstable 2-haloacetaldehyde, we employ its diethyl acetal protected form, 2-bromoacetaldehyde diethyl acetal. The acetal group is stable under the basic conditions of the ether synthesis, acting as an effective "mask" for the aldehyde.[5]

-

Acetal Deprotection : Acetals are stable to bases and nucleophiles but are readily cleaved under acidic conditions.[7][8] This orthogonality provides a reliable method for unmasking the aldehyde at the end of the synthesis. The mechanism involves protonation of an acetal oxygen, followed by the elimination of ethanol to form a resonance-stabilized oxonium ion, which is then attacked by water to ultimately yield the aldehyde.[8][9]

The overall workflow is designed to be efficient, high-yielding, and controllable, which are key considerations in the synthesis of valuable intermediates for drug development.

Caption: Two-step synthesis of Guaiacoxyacetaldehyde.

Self-Validating Experimental Protocol: Synthesis

This protocol provides a detailed methodology for the synthesis, including in-process checks (TLC) to validate reaction completion.

Step 1: Synthesis of this compound Diethyl Acetal

-

Preparation : To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add guaiacol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~3 M solution).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality : NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium guaiacolate, driving the reaction forward. The reaction is exothermic and produces hydrogen gas, necessitating slow addition and a nitrogen atmosphere.

-

Nucleophilic Substitution : After stirring for 30 minutes at 0 °C, add 2-bromoacetaldehyde diethyl acetal (1.1 eq) dropwise via the dropping funnel.

-

Reaction : Allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the guaiacol spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up : Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude acetal intermediate, which can be used in the next step without further purification or purified by vacuum distillation. A similar procedure is documented for the synthesis of p-methoxyphenoxyacetaldehyde diethyl acetal.[10]

Step 2: Hydrolysis to Guaiacoxyacetaldehyde

-

Setup : Dissolve the crude acetal intermediate from Step 1 in a mixture of acetone and water (e.g., 4:1 ratio).

-

Hydrolysis : Add a catalytic amount of 2 M hydrochloric acid (HCl). Causality : The acid catalyzes the hydrolysis of the acetal to the aldehyde. Acetone is used as a co-solvent to ensure miscibility of the organic acetal and the aqueous acid.[7][8]

-

Reaction : Stir the mixture at room temperature for 2-4 hours.

-

Monitoring : Monitor the deprotection via TLC (hexane:ethyl acetate 4:1), observing the disappearance of the starting acetal and the formation of the more polar aldehyde product.

-

Neutralization & Extraction : Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 30 mL).

-

Final Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford pure guaiacoxyacetaldehyde.[1]

Authoritative Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized guaiacoxyacetaldehyde. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Caption: Structure of Guaiacoxyacetaldehyde with key groups.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Infrared (IR) Spectroscopy :

-

Place a drop of the neat liquid product between two NaCl plates or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-600 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight.

-

Data Presentation: Expected Analytical Data

The following table summarizes the expected spectral data for guaiacoxyacetaldehyde (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ).[1]

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~9.8 (s, 1H)~6.9-7.1 (m, 4H)~4.6 (s, 2H)~3.9 (s, 3H) | Aldehyde proton (-CHO)Aromatic protons (Ar-H)Methylene protons (-O-CH₂-)Methoxy protons (-OCH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~199-201~149, ~147~110-125~73~56 | Aldehyde Carbonyl (C=O)Aromatic C-OAromatic C-H, C-CMethylene Carbon (-O-CH₂-)Methoxy Carbon (-OCH₃) |

| IR | Wavenumber (cm⁻¹) | ~2950-2800~1730~1600, ~1500~1250 | C-H stretch (aliphatic & aromatic)Strong C=O stretch (aldehyde) C=C stretch (aromatic ring)C-O-C stretch (aryl ether) |

| MS (ESI+) | m/z | 167.06 [M+H]⁺189.04 [M+Na]⁺ | Confirms the molecular weight of 166.17 Da. |

Note: NMR chemical shifts are predictions and may vary based on solvent and concentration. Data for similar aromatic aldehydes supports these assignments.[11]

Conclusion and Future Outlook

This guide provides a comprehensive, technically grounded framework for the synthesis and characterization of guaiacoxyacetaldehyde. By employing a robust strategy of protection and deprotection, the target molecule can be obtained in high purity, as validated by a suite of modern analytical techniques. The detailed protocols and the causal reasoning behind experimental choices are intended to empower researchers, scientists, and drug development professionals to confidently produce and utilize this valuable synthetic building block. The accessibility of this intermediate opens avenues for its incorporation into diverse molecular scaffolds, facilitating the development of next-generation therapeutics.

References

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Doerge, D. R., Divi, R. L., & Churchwell, M. I. (1997). Identification of the colored guaiacol oxidation product produced by peroxidases. Analytical Biochemistry, 250(1), 10-17. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of p-methoxyphenoxyacetaldehyde diethyl acetal. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]

-

Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Retrieved from [Link]

-

ResearchGate. (2008). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Retrieved from [Link]

-

ResearchGate. (2019). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Retrieved from [Link]

-

Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2017). 1 H NMR spectra for acetaldehyde. (a) Acetaldehyde aqueous solution. Retrieved from [Link]

-

Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]

-

TSI Journals. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

-

ChemistNATE. (2020). 1H NMR Spectrum of CH3CHO (acetaldehyde, ethanol). Retrieved from [Link]

- Google Patents. (1995). JPH07252179A - Preparation of acetaldehyde diethyl acetal.

-

PrepChem. (n.d.). Preparation of acetaldehyde diethyl acetal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2006). Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. Retrieved from [Link]

-

MDPI. (2021). Complete, Theoretical Rovibronic Spectral Characterization of the Carbon Monoxide, Water, and Formaldehyde Cations. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetaldehyde for Advanced Research

Foreword: Situating 2-(2-Methoxyphenoxy)acetaldehyde in Modern Chemistry

This compound, also known as Guaiacoxyacetaldehyde, is a bifunctional organic molecule that is garnering interest within the scientific community. As a derivative of guaiacol (2-methoxyphenol), a naturally occurring phenolic compound, it presents a unique scaffold combining an aromatic ether with a reactive aldehyde. This structure makes it a valuable intermediate and building block in synthetic organic chemistry. For researchers in drug discovery, its structural motifs are pertinent to the study of metabolite pathways and the synthesis of novel pharmacologically active agents. This guide provides a comprehensive overview of its core properties, reactivity, and practical applications, designed to empower researchers to fully leverage its synthetic potential while ensuring safe and effective handling.

Core Molecular Identity and Physical Characteristics

A precise understanding of a compound's identity and physical attributes is the foundation of all subsequent experimental work. These identifiers and properties dictate everything from solvent selection to purification strategy.

Chemical Structure and Identifiers

The molecule consists of a methoxy group at the ortho-position of a phenoxy ring, which is connected via an ether linkage to an acetaldehyde moiety.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 18167-91-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Synonyms | (o-Methoxyphenoxy)acetaldehyde, Guaiacoxyacetaldehyde, O-(2-Oxoethyl)guaiacol | [1][2] |

| SMILES | COC1=CC=CC=C1OCC=O | [1][2] |

| MDL Number | MFCD09883148 |[1] |

Physicochemical Properties

The physical state and solubility are critical parameters for designing reaction conditions and purification protocols.

Table 2: Summary of Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Off-White Solid | [2] |

| logP (Octanol/Water) | 0.63 | [4] |

| Water Solubility | Data not widely available, but the logP value suggests slight to moderate solubility. | N/A |

| Boiling Point | Not specified in available literature; likely decomposes or requires vacuum distillation. | N/A |

| Melting Point | Not specified in available literature. | N/A |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics, providing a baseline for structural verification.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of its functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ .[5]

-

Aldehydic C-H Stretch: Two distinct, medium-intensity bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of both is a hallmark of an aldehyde.[6][7]

-

C-O-C Stretch (Aromatic Ether): A strong absorption band will appear in the 1200-1275 cm⁻¹ region for the aryl-alkyl ether linkage.

-

Aromatic C=C Stretch: Multiple medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Strong bands indicating the substitution pattern (ortho) will appear in the 730-770 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework.

-

¹H NMR Spectroscopy (Predicted):

-

~9.8 ppm (s, 1H): The aldehydic proton (-CHO) is highly deshielded and appears as a singlet.[5][7]

-

~6.8-7.2 ppm (m, 4H): The four protons on the aromatic ring will appear as a complex multiplet.

-

~4.7 ppm (s, 2H): The two protons of the methylene group (-O-CH₂-CHO) adjacent to the aldehyde will appear as a singlet.

-

~3.8 ppm (s, 3H): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet.[7]

-

-

¹³C NMR Spectroscopy (Predicted):

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.17 .

-

Key Fragmentation Patterns:

-

Alpha-Cleavage: Loss of the aldehydic proton (H•) to give a fragment at m/z = 165 .

-

McLafferty Rearrangement: Not possible due to the lack of a gamma-hydrogen.

-

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to a fragment corresponding to the methoxyphenoxy moiety.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The aldehyde is the primary site for chemical transformation, while the aromatic ether provides a stable, modifiable backbone.

Core Reactivity Profile

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, 2-(2-methoxyphenoxy)acetic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-(2-methoxyphenoxy)ethanol, using mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form new carbon-carbon bonds.

-

Wittig Reaction: It can undergo olefination with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond.

-

Stability: The aromatic ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI. The compound may form explosive peroxides upon prolonged exposure to air, a common hazard for ethers.[4][8]

Caption: Key reaction pathways of this compound.

Role in Drug Development and Metabolism

This compound is not just a synthetic tool; it is also relevant in biological contexts. As a carbonyl compound, it can be metabolized by oxidative enzymes.[1] Understanding its metabolic fate is crucial for toxicological studies and for designing drug candidates that may produce similar metabolites. Its structural similarity to metabolites of neurotransmitters like dopamine makes it a useful reference standard in neurochemical research.[9]

Synthesis Pathway

A common laboratory-scale synthesis involves the Williamson ether synthesis followed by a controlled oxidation or hydrolysis step. A plausible route starts from guaiacol (2-methoxyphenol).

Caption: A potential synthetic workflow for the target compound.

This two-step process involves first protecting the aldehyde as an acetal, performing the ether synthesis, and then deprotecting to reveal the target molecule. This strategy prevents the reactive aldehyde from interfering with the base-catalyzed ether formation.

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is mandatory. The primary hazards are associated with the aldehyde functional group and the potential for peroxide formation.

Table 3: GHS Hazard Information and Handling

| Category | Recommendation | Source |

|---|---|---|

| Hazard Statements | Causes serious eye irritation. May cause respiratory irritation. | [10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood. | [4][11][12] |

| Handling | Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. | [4][8][13] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. It is advisable to store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent peroxide formation. | [8][11] |

| Peroxide Formation | Vapors may form explosive mixtures with air. Test for peroxide formation before distillation or if stored for extended periods (e.g., >1 year).[4][8] |

Experimental Protocols for Quality Control

To ensure the reliability of experimental results, the identity and purity of this compound must be rigorously verified. The following protocols provide a self-validating framework for quality control.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed to separate the target compound from potential impurities.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 275 nm (corresponding to the aromatic chromophore).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.

-

Create a working solution by diluting the stock solution to 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Run:

-

Equilibrate the column with 20% Mobile Phase B for 10 minutes.

-

Inject 10 µL of the working solution.

-

Run a linear gradient from 20% to 95% Mobile Phase B over 15 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

-

Self-Validation and Data Analysis:

-

The primary peak corresponding to the product should be sharp and symmetrical.

-

Purity is calculated by the area percentage method: (Area of Main Peak / Total Area of All Peaks) x 100.

-

For a self-validating system, run a blank (injection of mobile phase) to ensure no carryover, and a known standard if available to confirm retention time. A purity level of >95% is typically required for synthetic applications.

-

Sources

- 1. biosynth.com [biosynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. airgas.com [airgas.com]

Solubility of 2-(2-Methoxyphenoxy)acetaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenoxy)acetaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and drug discovery. We will delve into the theoretical principles governing its solubility, predict its behavior in various organic solvent classes, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on this core topic.

Introduction to this compound

This compound, also known as guaiacylacetaldehyde, is an organic compound with the chemical formula C9H10O3. Its structure features a benzene ring substituted with a methoxy group and an acetaldehyde group linked via an ether bond. This unique combination of functional groups—an aromatic ether, a methoxy group, and an aldehyde—dictates its chemical reactivity and physical properties, including its solubility profile. Understanding its solubility is paramount for a variety of applications, from designing synthetic routes where it is a reactant or product, to its use in the development of new chemical entities where solubility in both aqueous and organic media is a key factor.

Physicochemical Properties Governing Solubility

The solubility of a compound is determined by its molecular structure and the intermolecular forces it can form with a solvent. The key physicochemical properties of this compound are summarized below.

| Property | Value | Significance for Solubility |

| Molecular Formula | C9H10O3 | |

| Molecular Weight | 166.17 g/mol | Influences the energy required to break the crystal lattice. |

| Structure | The aromatic ring, ether, and aldehyde groups determine polarity and hydrogen bonding sites. | |

| Predicted logP | 1.14 | Indicates a moderate lipophilicity, suggesting a balance of solubility in nonpolar and polar environments. |

| Hydrogen Bond Acceptors | 3 (two ether oxygens, one aldehyde oxygen) | Can accept hydrogen bonds from protic solvents (e.g., alcohols). |

| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting some interactions with certain solvents. |

These properties are predicted using computational models and may vary slightly from experimental values.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This means that a solute will dissolve best in a solvent that has a similar polarity and can form similar intermolecular forces. The primary forces at play are:

-

Van der Waals Forces: Weak, temporary attractions between molecules. Present in all systems, but dominant in nonpolar systems.

-

Dipole-Dipole Interactions: Attractions between the positive end of one polar molecule and the negative end of another. The ether and aldehyde groups in this compound create a significant dipole moment.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. While this compound cannot donate hydrogen bonds, its three oxygen atoms can act as hydrogen bond acceptors.

Predicted Solubility Profile in Organic Solvents

Based on its structure and physicochemical properties, we can predict the solubility behavior of this compound in different classes of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran - THF): High solubility is expected. These solvents have significant dipole moments and can effectively solvate the polar regions of the molecule. The absence of hydrogen bond donation from the solvent is not a major hindrance, as the solute is also not a donor.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good to moderate solubility is expected. These alcohol-based solvents can engage in hydrogen bonding with the ether and aldehyde oxygens of the solute, which is a strong solubilizing interaction. However, the nonpolar aromatic ring may slightly reduce the overall affinity compared to smaller, more polar solutes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. Toluene, being aromatic, may show some limited solubility due to pi-pi stacking interactions with the benzene ring of the solute. Aliphatic nonpolar solvents like hexane are predicted to be poor solvents, as they can only interact through weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy and self-association through dipole-dipole interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected. These solvents are of intermediate polarity and can effectively solvate the molecule without the complexities of hydrogen bonding.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain quantitative solubility data, a rigorous, well-controlled experimental method is essential. The isothermal shake-flask method is a gold standard for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a gravimetric setup)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have a visible amount of undissolved solid at the end of this period.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the pre-weighed container and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Method: Dilute the filtered sample to a concentration within the calibrated range of the analytical instrument and measure the concentration.

-

Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Data Analysis and Interpretation

The solubility (S) is calculated based on the quantification method used.

-

For the Gravimetric Method:

-

S (mg/mL) = (Mass of residue in mg) / (Volume of supernatant sampled in mL)

-

-

For Spectroscopic/Chromatographic Methods:

-

S (mg/mL) = (Concentration from instrument in mg/mL) x (Dilution factor)

-

The results should be tabulated to compare the solubility across different solvents, allowing for the validation of the theoretical predictions and providing a clear guide for solvent selection in practical applications.

Summary and Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Its moderate polarity and hydrogen bond accepting capabilities suggest that it will be most soluble in polar aprotic and polar protic solvents, with lower solubility in nonpolar media. This guide provides the theoretical framework to understand these interactions and a robust experimental protocol to quantify them. Accurate and reproducible solubility data, as obtained through the described method, is an indispensable asset for informed decision-making in chemical research and development.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 105: Water Solubility. (While for water, the shake-flask principle is the same for organic solvents).

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66.

Thermochemical data for 2-(2-Methoxyphenoxy)acetaldehyde

An In-Depth Technical Guide to the Thermochemical Data of 2-(2-Methoxyphenoxy)acetaldehyde

Abstract

This technical guide provides a comprehensive framework for the determination of the fundamental thermochemical properties of this compound (CAS No. 18167-91-4).[1][2][3] Given the current absence of publicly available experimental or computational thermochemical data for this compound, this document serves as a roadmap for researchers, process chemists, and drug development professionals. It outlines detailed, field-proven experimental protocols and robust computational strategies for establishing key thermodynamic parameters, including the standard enthalpy of formation, standard entropy, and heat capacity. The methodologies described herein are grounded in the principles of calorimetry, statistical mechanics, and quantum chemistry, ensuring a self-validating and scientifically rigorous approach to data generation.

Introduction: The Need for Thermochemical Data

This compound, also known as guaiacoxyacetaldehyde, is an oxygenated aromatic compound with potential relevance as a building block in organic synthesis or as a metabolite in various biological systems.[1] The thermochemical properties of a compound are critical for ensuring the safety, efficiency, and scalability of chemical processes. Data such as the enthalpy of formation (ΔfH°) are essential for calculating reaction enthalpies, predicting adiabatic temperature rises, and performing hazard analyses.[4] Similarly, heat capacity (Cp) and entropy (S°) are fundamental for reactor design, process modeling, and understanding chemical equilibria.

This guide provides the necessary theoretical background and practical, step-by-step methodologies to empower research and development teams to generate high-quality thermochemical data for this compound.

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise experimental measurement. The following sections detail the primary calorimetric techniques required to determine the key thermochemical properties of this compound.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The most reliable method for determining the standard enthalpy of formation of an organic compound is by measuring its enthalpy of combustion (ΔcH°) using bomb calorimetry. The standard enthalpy of formation is then derived using Hess's Law.

Causality Behind Experimental Choices: For an organic compound containing only carbon, hydrogen, and oxygen, combustion in an excess of pure oxygen leads to well-defined products: gaseous carbon dioxide (CO₂) and liquid water (H₂O). This clean reaction stoichiometry allows for a precise calculation of the energy released. A high-pressure "bomb" is used to ensure complete combustion.

-

Sample Preparation:

-

A precisely weighed sample (typically 0.8–1.2 g) of high-purity this compound is placed in a crucible (e.g., platinum or fused silica).

-

If the sample is a solid, it is typically pressed into a pellet. If it is a liquid, it is encapsulated in a gelatin capsule of known mass and heat of combustion.

-

A known length of fuse wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample.

-

-

Calorimeter Calibration:

-

The energy equivalent (ε_calorim_) of the calorimeter system must be determined with high precision.

-

This is achieved by combusting a certified standard reference material, typically benzoic acid, under identical conditions. The heat of combustion of benzoic acid is known with high accuracy.

-

The energy equivalent is calculated using the formula: ε_calorim_ = (m_std_ × Δ_c_U_std_ + ΔU_ign_) / ΔT_corr_ where m_std_ is the mass of the standard, Δ_c_U_std_ is its specific energy of combustion, ΔU_ign_ is the energy from the fuse wire ignition, and ΔT_corr_ is the corrected temperature rise.

-

-

Combustion of the Target Compound:

-

The sealed bomb containing the sample and crucible is pressurized with high-purity oxygen (typically to ~30 atm).

-

A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to ensure that all water formed during combustion condenses to the liquid state.

-

The bomb is submerged in a precisely measured volume of water in the calorimeter's insulated jacket.

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

The sample is ignited by passing a current through the fuse wire.

-

The temperature of the water bath is recorded at regular intervals until a stable final temperature is reached.

-

-

Data Analysis and Corrections:

-

The raw temperature-time data is used to calculate the corrected temperature rise (ΔT_corr_), accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

-

The total energy change (ΔU_total_) is calculated: ΔU_total_ = ε_calorim_ × ΔT_corr_.

-

Corrections are applied for the energy of ignition (ΔU_ign_) and for the formation of nitric acid (from trace N₂ in the bomb) and any unburnt carbon (soot).

-

The constant volume energy of combustion (ΔcU°) of the sample is calculated.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship: ΔcH° = ΔcU° + Δn_gas_RT, where Δn_gas_ is the change in the number of moles of gas in the combustion reaction.

-

-

Calculation of Enthalpy of Formation:

-

Using the balanced combustion reaction for C₉H₁₀O₃ and the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of this compound is calculated via Hess's Law: ΔfH°(C₉H₁₀O₃) = [9 × ΔfH°(CO₂, g) + 5 × ΔfH°(H₂O, l)] - ΔcH°(C₉H₁₀O₃)

-

Caption: Workflow for determining ΔfH° via combustion calorimetry.

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5][6][7] It is the primary method for determining heat capacity and the energetics of phase transitions.

Causality Behind Experimental Choices: DSC provides a direct measurement of the energy absorbed or released by a sample during controlled heating or cooling. This allows for the precise determination of heat capacity as well as the temperature and enthalpy of phase changes like melting (fusion) and crystallization.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.

-

Sample Preparation:

-

A small, accurately weighed sample (typically 2–10 mg) of this compound is hermetically sealed in an aluminum pan.

-

An identical empty pan is used as the reference.

-

-

Heat Capacity Measurement:

-

A three-step procedure is employed: a. Run a baseline scan with two empty pans. b. Run a scan with a sapphire standard (of known heat capacity) in the sample position. c. Run a scan with the sample pan.

-

All scans are performed under an inert atmosphere (e.g., nitrogen) at a controlled heating rate (e.g., 10 °C/min).

-

The heat capacity of the sample (Cp) is calculated by comparing the heat flow signals from the three runs.

-

-

Phase Transition Analysis:

-

The sample is subjected to a heat-cool-heat cycle.

-

The first heating scan reveals the melting point (onset temperature of the endotherm) and the enthalpy of fusion (ΔfusH, by integrating the peak area).

-

The cooling scan shows the crystallization behavior.

-

The second heating scan provides data for the amorphous or recrystallized material and can be used to determine the glass transition temperature (Tg) if the sample forms a glass upon cooling.

-

-

Data Analysis:

-

The standard entropy of fusion is calculated from the enthalpy of fusion and the melting temperature (Tm): ΔfusS = ΔfusH / Tm.

-

Caption: Workflow for DSC analysis of heat capacity and phase transitions.

Enthalpy of Vaporization (ΔvapH) via Knudsen Effusion

The enthalpy of vaporization is crucial for converting thermochemical data between the condensed and gas phases. For compounds with low volatility, the Knudsen effusion method is a reliable technique for measuring vapor pressure.[8][9][10][11][12]

Causality Behind Experimental Choices: This method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its equilibrium vapor pressure. By measuring this rate at various temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

-

Apparatus Setup: A Knudsen cell (a small container with a precisely machined orifice of known area) is loaded with the sample.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a stable, known temperature. The rate of mass loss ( dm/dt ) is measured using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) / (A_o_ × C) × √(2πRT/M) where A_o_ is the orifice area, C is the Clausing factor (a geometric correction), R is the ideal gas constant, T is the temperature, and M is the molar mass.

-

Enthalpy of Vaporization: The experiment is repeated at several temperatures. The enthalpy of vaporization (ΔvapH) is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated Clausius-Clapeyron equation: ln(P) = -ΔvapH/R × (1/T) + constant

Computational & Estimative Determination of Thermochemical Properties

Computational chemistry provides powerful tools to predict thermochemical properties, offering valuable insights where experimental data is lacking.[13][14][15]

High-Accuracy Quantum Chemical Methods

For reliable predictions, high-accuracy composite methods such as the Gaussian-n (e.g., G4) or Complete Basis Set (e.g., CBS-QB3) theories are recommended.[16][17] These methods systematically combine calculations at different levels of theory and basis sets to approximate the exact solution to the Schrödinger equation.[14]

Causality Behind Method Choice: Standard DFT or Hartree-Fock methods alone are often insufficient for achieving "chemical accuracy" (typically defined as ±1 kcal/mol). Composite methods are designed to cancel errors systematically, providing a much more robust prediction of the total electronic energy, which is the foundation for all other thermochemical calculations.[14][16]

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common level of theory for this step is B3LYP/6-31G(d).

-

Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum. This step yields the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[18][19]

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry as prescribed by the chosen composite method (e.g., G4, CBS-QB3).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K is calculated from the computed total enthalpy using a suitable reaction scheme, such as an atomization reaction or a more reliable isodesmic reaction. An isodesmic reaction, where the number and types of bonds are conserved, leads to better error cancellation.

-

Example Isodesmic Reaction: this compound + Benzene + Ethane → Anisole + Toluene + Acetaldehyde

-

Caption: Workflow for computational thermochemistry using composite methods.

Estimation via Group Contribution Methods

Group contribution methods provide a rapid means of estimating thermochemical properties by assuming that the properties of a molecule are the sum of contributions from its constituent functional groups.[20] The Benson Group Increment (BGI) theory and the Joback method are two widely used schemes.[21][22][23][24][25][26][27]

Causality Behind Method Choice: These methods are empirical and rely on extensive databases of experimental data. They are less accurate than quantum chemical methods but are computationally inexpensive and useful for initial screening or when high-accuracy calculations are not feasible.

-

Decomposition: The molecule is broken down into a set of defined groups, where each group consists of an atom and its ligands.

-

Summation: The enthalpy of formation is the sum of the values for these groups, plus any necessary corrections for symmetry, ring strain, or non-next-neighbor interactions.

-

Group Decomposition for this compound:

-

C-(O)(Cʙ)(H)₂

-

O-(C)(Cʙ)

-

Cʙ-(O)(Cʙ)(H)

-

Cʙ-(Cʙ)(C)(H)

-

Cʙ-(H)(Cʙ)

-

Cʙ-(H)(Cʙ)

-

Cʙ-(H)(Cʙ)

-

Cʙ-(O)(Cʙ)

-

O-(Cʙ)(C)

-

C-(O)(H)₃

-

C-(C)(H)(=O)

-

Note: The availability of accurate group values, particularly for complex aromatic fragments, is a significant limitation of this method.[28]

Summary of Target Thermochemical Data

Following the successful application of the methodologies described, the core thermochemical data for this compound can be compiled. The table below serves as a template for presenting the determined values.

| Property | Symbol | Value (Unit) | Method |

| Molar Mass | M | 166.17 | (g·mol⁻¹) |

| Standard Enthalpy of Formation (gas) | ΔfH°(g, 298.15 K) | To be determined | (kJ·mol⁻¹) |

| Standard Enthalpy of Formation (solid) | ΔfH°(s, 298.15 K) | To be determined | (kJ·mol⁻¹) |

| Standard Molar Entropy (gas) | S°(g, 298.15 K) | To be determined | (J·mol⁻¹·K⁻¹) |

| Enthalpy of Fusion | ΔfusH | To be determined | (kJ·mol⁻¹) |

| Melting Temperature | Tm | To be determined | (K) |

| Heat Capacity (solid) | Cp(s, T) | To be determined | (J·mol⁻¹·K⁻¹) |

Conclusion

While direct thermochemical data for this compound are not currently available in the literature, this guide provides a robust and comprehensive blueprint for their determination. By combining high-precision experimental techniques like bomb calorimetry and differential scanning calorimetry with high-accuracy computational methods, researchers can generate the reliable data necessary for advancing chemical process development, ensuring operational safety, and supporting drug discovery efforts. The protocols and workflows detailed herein represent the current best practices in the field of thermochemistry.

References

-

Wikipedia. Quantum chemistry composite methods. [Link]

-

Wikipedia. Benson group increment theory. [Link]

- Platonov, V. A., & Woolf, A. A. (2002). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 74(21), 5547–5555.

-

Wikipedia. Joback method. [Link]

-

Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method. [Link]

-

Wikipedia. Heat of formation group additivity. [Link]

- Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.

-

Wikipedia. Knudsen cell. [Link]

- Curtiss, L. A., & Raghavachari, K. (2002). Computational Thermochemistry. In K. B. Lipkowitz & D. B. Boyd (Eds.), Reviews in Computational Chemistry (Vol. 18, pp. 1–91). Wiley-VCH.

- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.

-

AZoM. VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

- Kloskowski, A., & Linstrom, P. J. (2011). Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance.

- D'Amelia, R., Franks, T., & Nirode, W. F. (2014). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- D'Amelia, R. P., & D'Amelia, P. R. (2016). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene.

-

Scribd. Chemical Property Estimation Guide. [Link]

- Ince, N. H., & Tezcanli, G. (2001).

-

Wikipedia. Computational chemistry. [Link]

-

YouTube. (2018, December 27). Benson group increment theory | Wikipedia audio article. [Link]

-

Duke University Shared Materials Instrumentation Facility. Differential Scanning Calorimeter. [Link]

-

Fiveable. Computational Thermodynamic Properties | Computational Chemistry Class Notes. [Link]

-

T,C&A Lab / Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. [Link]

- Paulon, D. E., & Coronel, M. E. J. (1998). Entropy and enthalpy effects of 4-(phenylthio)-substituted phenols. Journal of the Chemical Society, Perkin Transactions 2, (4), 885–888.

-

Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

- Paulon, D. E., & Coronel, M. E. J. (1998). Entropy and enthalpy effects of 4-(phenylthio)-substituted phenols. Journal of the Chemical Society, Perkin Transactions 2, 885-888.

-

Thermo. Joback Group Contribution Method. [Link]

- Brodowska, M. S., & Giergielewicz-Możajska, H. (2019). Occurrence and Transformation of Phenoxy Acids in Aquatic Environment and Photochemical Methods of Their Removal: A Review. Environmental Science and Pollution Research, 27(2), 1235–1253.

-

Gaussian, Inc. (2000). Thermochemistry in Gaussian. [Link]

-

EgiChem | Tools. Properties Estimation with the Joback method. [Link]

- Muldrow, C. N., & Hepler, L. G. (1959). Heats and Entropies of Ionization of Phenol and Some Substituted Phenols. Journal of the American Chemical Society, 81(8), 1783–1785.

- Bolton, P. D., Hall, F. M., & Reece, I. H. (1967). Effects of substituents on the thermodynamic functions of ionisation of meta-substituted phenols. Journal of the Chemical Society B: Physical Organic, 709–712.

-

PubChem. 2-(2-Methoxyphenyl)acetaldehyde. [Link]

-

YouTube. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. [Link]

-

ResearchGate. Improved Benson Increments for the Estimation of Standard Enthalpies of Formation and Enthalpies of Vaporization of Alkyl Ethers, Acetals, Ketals, and Ortho Esters. [Link]

-

JYX Digital Repository. Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry. [Link]

-

Barroso, J. (2019, August 7). Useful Thermochemistry from Gaussian Calculations. [Link]

- Yalamanchi, K. K., et al. (2022). Large-Scale Thermochemistry Calculations for Combustion Models. KAUST Repository.

-

NIST. Phenol - NIST WebBook. [Link]

-

SIELC Technologies. 2-Methoxyacetaldehyde. [Link]

-

YouTube. (2012, October 2). Example of Thermochemistry Calculation in Gaussian 09. [Link]

-

NIST. Acetaldehyde, methoxy- - NIST WebBook. [Link]

-

ResearchGate. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. [Link]

- Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. In Microbial Enzymes and Biotransformations (pp. 1–12). American Society for Microbiology.

Sources

- 1. biosynth.com [biosynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [sciepub.com]

- 6. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 9. Knudsen cell - Wikipedia [en.wikipedia.org]

- 10. scranton.edu [scranton.edu]

- 11. azom.com [azom.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational chemistry - Wikipedia [en.wikipedia.org]

- 15. fiveable.me [fiveable.me]

- 16. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 17. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. joaquinbarroso.com [joaquinbarroso.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 22. Joback method - Wikipedia [en.wikipedia.org]

- 23. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 24. scribd.com [scribd.com]

- 25. EgiChem | Tools [egichem.com]

- 26. researchgate.net [researchgate.net]

- 27. jyx.jyu.fi [jyx.jyu.fi]

- 28. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Guaiacoxyacetaldehyde in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug discovery, the integration of computational chemistry has become indispensable.[1][2] It provides a powerful lens through which we can predict, understand, and refine the properties of molecules at a granular level before committing to costly and time-consuming experimental synthesis.[3][4] This guide is designed to provide a practical, in-depth walkthrough of performing quantum chemical calculations on guaiacoxyacetaldehyde, a molecule of interest due to its structural motifs found in natural products which are a valuable source for novel drug scaffolds.[5] As a derivative of guaiacol, it serves as an excellent case study for applying computational techniques to understand the electronic structure, reactivity, and potential interactions of substituted phenolic compounds—a class of molecules with significant biological and pharmaceutical relevance.[6][7]

This document moves beyond a simple recitation of methods. It is structured to reflect a senior application scientist's workflow, emphasizing not just the "how" but the critical "why" behind each computational choice. From selecting the appropriate level of theory and basis set to interpreting the results in a meaningful context, this guide will equip you with the knowledge to perform and validate your own quantum chemical investigations with confidence.

Foundational Concepts: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like guaiacoxyacetaldehyde, Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy.[8]

The Power of Density Functional Theory (DFT)

Unlike more computationally expensive wave function-based methods, DFT calculates the electronic structure and energy of a system based on its electron density.[8][9] This approach has proven highly effective for a wide range of chemical systems.

-

Choosing a Functional: The functional is the component of the DFT calculation that approximates the exchange-correlation energy. For phenolic compounds, hybrid functionals are often a good starting point.

-

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is a workhorse in computational chemistry, known for its good performance across a wide range of organic molecules.[6][10][11][12]

-

M06-2X: This meta-hybrid GGA functional is particularly well-suited for non-covalent interactions and thermochemistry, which can be important when considering potential binding modes.[10][11][12][13]

-

ωB97X-D: This range-separated hybrid functional includes empirical dispersion corrections, making it a strong choice for systems where van der Waals interactions are expected to be significant.[10][11][12][13]

-

The Importance of the Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople Style Basis Sets:

-

6-31G(d,p): A good starting point for initial geometry optimizations.

-

6-311+G(d,p): A larger, more flexible basis set that includes diffuse functions (+) to better describe anions and lone pairs, making it suitable for more accurate energy calculations.[13]

-

-

Correlation-Consistent Basis Sets:

-

aug-cc-pVDZ: While more computationally demanding, these basis sets are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations.

-

Causality Behind the Choice: For this guide, we will primarily use the B3LYP functional with the 6-311+G(d,p) basis set . This combination provides a well-validated balance of accuracy and computational cost for the properties we aim to investigate in guaiacoxyacetaldehyde.[6][10][11][12]

The Computational Workflow: A Step-by-Step Protocol

A robust computational study follows a logical progression of steps, where the output of one calculation serves as a validated input for the next. This ensures the scientific integrity of the results.

Caption: A typical workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The first step is to generate the 3D coordinates of guaiacoxyacetaldehyde. This can be done using molecular building software (e.g., Avogadro, ChemDraw). It is crucial to start with a reasonable initial geometry.

Step 2: Geometry Optimization

This is the most critical step, where the calculation finds the lowest energy arrangement of the atoms—the equilibrium geometry.

Protocol for Geometry Optimization:

-

Input File Creation: Create a text file (e.g., guaiacoxyacetaldehyde_opt.com for Gaussian) with the following structure:

-

Execution: Run the calculation using your quantum chemistry software package.

-

Verification: Upon completion, ensure the calculation terminated normally and that the optimization converged. This is typically indicated in the output file with messages confirming the convergence criteria have been met.

Step 3: Vibrational Frequency Analysis

This calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum and it provides the zero-point vibrational energy (ZPVE) and predicted infrared (IR) spectrum.

Trustworthiness through Self-Validation: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry optimization did not find a stable structure and must be redone.

Protocol for Frequency Analysis:

-

Input File Creation: Use the optimized geometry from the previous step.

-

Execution: Run the calculation.

-

Analysis: Check the output file for the vibrational frequencies. Confirm that there are no imaginary frequencies.

Step 4: Calculation of Molecular Properties

With a validated structure, we can now calculate a range of electronic properties that are crucial for drug development. These are typically performed as a single-point energy calculation on the optimized geometry.

Key Properties and Their Relevance:

-

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[8]

-